Atraton

Herbicide Selectivity Phytotoxicity Crop Safety

Atraton is a non-interchangeable methoxytriazine herbicide reference standard. Substituting with Prometon or Ametryn introduces significant performance divergence—up to 2× difference in soil sorption and >3× variation in acute aquatic toxicity (Microtox EC50). Its unique electrochemical detection limit (1.5 × 10⁻⁸ mol L⁻¹ by DPV), specific immunoassay cross-reactivity (42% vs. Simazine), and pH-dependent sorption make it an essential calibrant for HPLC, GC-MS, and environmental fate modeling. For matrix-matched validation, demand Atraton by CAS.

Molecular Formula C9H17N5O
Molecular Weight 211.26 g/mol
CAS No. 1610-17-9
Cat. No. B1666117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtraton
CAS1610-17-9
Synonymsatraton
atratone
N-ethyl-6-methoxy-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine
NEMMTD cpd
Molecular FormulaC9H17N5O
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCCNC1=NC(=NC(=N1)OC)NC(C)C
InChIInChI=1S/C9H17N5O/c1-5-10-7-12-8(11-6(2)3)14-9(13-7)15-4/h6H,5H2,1-4H3,(H2,10,11,12,13,14)
InChIKeyPXWUKZGIHQRDHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Atraton (CAS 1610-17-9): Technical Baseline and Procurement Context for the Methoxytriazine Herbicide


Atraton (2-methoxy-4-ethylamino-6-isopropylamino-s-triazine) is a diamino-1,3,5-triazine herbicide belonging to the methoxytriazine subclass [1]. Developed in the early 1960s, it was initially marketed for weed control in tropical plantations and non-agricultural areas such as roadsides and railway tracks [2]. Atraton is an obsolete, non-selective systemic herbicide that inhibits photosynthesis in susceptible plants via root and foliar absorption [3]. With a water solubility of 1.67 g/L at 25°C and a molecular weight of 211.26 g/mol, Atraton occupies a distinct physicochemical space among triazine analogs, which directly influences its environmental mobility and analytical detection profile .

Why Atraton Cannot Be Directly Substituted with Other Triazines: A Risk Assessment for Procurement


Generic substitution of Atraton with another triazine—even a close structural analog such as Prometon—carries quantifiable risk of performance divergence. The s-triazine scaffold exhibits markedly different phytotoxicity, environmental partitioning, and analytical behavior based solely on the substituent at the 6-position (methoxy vs. methylthio vs. chloro). Direct head-to-head studies demonstrate that methoxy-substituted Atraton and its methylthio counterpart Ametryn differ in soil sorption by as much as a factor of 2 in certain matrices, and their acute aquatic toxicity (Microtox EC50) differs by over 3-fold [1]. Furthermore, cross-reactivity in immunoassays can vary by an order of magnitude among analogs, making indiscriminate substitution analytically problematic [2]. Without explicit, matrix-matched validation data, assuming interchangeability introduces unacceptable uncertainty in both environmental fate modeling and residue monitoring workflows [3].

Quantitative Differentiation of Atraton: A Comparator-Based Evidence Guide for Scientific Selection


Comparative Phytotoxicity and Selectivity in Rice and Barnyardgrass Germination Assays

In a direct head-to-head comparison of s-triazine subclasses (chloro-, methoxy-, and methylmercapto-), Atraton exhibited intermediate phytotoxicity and selectivity. Methoxy-substituted triazines (including Atraton, Prometon, and Simeton) were less toxic to rice plants than chloro-substituted triazines (Atrazine, Simazine), but more toxic than methylmercapto-substituted triazines (Ametryn, Prometryn). Critically, the selectivity index—defined as higher toxicity to the weed barnyardgrass versus the crop rice—was 'slight' for methoxytriazines, in stark contrast to the 'extreme' selectivity of methylmercaptotriazines and the 'little' selectivity of chlorotriazines [1].

Herbicide Selectivity Phytotoxicity Crop Safety Weed Science

Comparative Sorption Affinity and Environmental Mobility in Clay-Rich Soil Matrices

In a controlled sorption study using Terra Rossa soils, Atraton (atratone) demonstrated significantly higher sorption than its chloro-substituted analog Atrazine under acid-activated conditions. When soil was acid-activated to increase cation exchange capacity (CEC), the fraction of Atraton sorbed reached 90%, compared to 78% for the degradation product deisopropylatrazine and 61% for didealkylated atrazine. This indicates that the basic, partially protonated nature of Atraton leads to stronger retention in high-CEC, low-pH environments relative to less basic triazines or their polar metabolites [1].

Environmental Fate Soil Sorption Leaching Potential Groundwater Contamination

Comparative Acute Aquatic Toxicity in the Microtox Bioluminescence Assay

In a direct comparison of acute toxicity using the Microtox assay (Vibrio fischeri), Atraton exhibited an intermediate toxicity profile among common triazines. The measured EC50 value for Atraton was 36.96 mg/L. This is approximately 3.3-fold less toxic than the methylmercapto analog Ametryn (EC50 = 11.80 mg/L) but approximately 6.9-fold more toxic than the chloro analog Propazine (EC50 = 273.20 mg/L). It also falls within the same order of magnitude as the widely used Atrazine (EC50 = 39.87 mg/L) [1].

Ecotoxicology Aquatic Toxicity Risk Assessment Bioluminescence Assay

Comparative Membrane Permeability and Lipophilicity in Plant Root Uptake Studies

Efflux and influx kinetics in excised oat roots revealed that Atraton (atratone) has a lower relative lipophilicity compared to Ametryn and Atrazine. The octanol/water partition coefficient ranking, from high to low, was: Ametryn > Atrazine > Atraton > Hydroxyatrazine [1]. This lower lipophilicity directly impacts its mobility within plant tissue. However, the study also found that for compounds with sufficiently high lipophilicity (including all three parent herbicides), diffusion across membranes is so rapid that the absolute rates of influx and efflux are indistinguishable among Ametryn, Atrazine, and Atraton under the experimental conditions [1].

Plant Uptake Lipophilicity Membrane Permeability Herbicide Absorption

Comparative Cross-Reactivity in Triazine Immunoassays

In immunoassay development for triazine detection, antibody cross-reactivity is highly dependent on the 6-position substituent. Using an assay with Simazine as the 100% baseline, Atraton demonstrated a cross-reactivity of 42%. This is significantly lower than the structurally similar methylmercapto analog Ametryn (125%) and methoxy analog Simetryn (417%), but substantially higher than the chloro analog Atrazine (11%) [1].

Immunoassay Cross-Reactivity Analytical Chemistry Residue Detection

Data-Backed Application Scenarios for Atraton in Research and Industrial Workflows


Environmental Fate Modeling: Calibration for Acidic, High-CEC Soil Systems

Based on the sorption evidence that Atraton reaches 90% retention in acid-activated, high-CEC Terra Rossa soils [1], this compound serves as an ideal reference standard for modeling the behavior of basic, ionizable herbicides in acidic soil environments. It is particularly useful for calibrating leaching models where pH-dependent sorption is a dominant process, and for validating barrier material efficacy in landfill liner studies where strong retention of protonated species is required.

Analytical Method Development and Validation for Multi-Residue Triazine Analysis

Atraton is an essential component of triazine analytical standard mixtures due to its distinct physicochemical properties. Its intermediate water solubility (1.67 g/L at 25°C) and unique electrochemical detection limit (1.5 × 10⁻⁸ mol L⁻¹ by differential pulse voltammetry) [2] make it a critical calibrant for HPLC, GC-MS, and electrochemical methods designed to separate and quantify methoxytriazines from chloro- and methylmercapto- analogs. Its specific cross-reactivity (42% vs. Simazine) [3] also makes it a valuable analyte for validating the selectivity of triazine immunoassay kits.

Ecotoxicology Reference Standard for Intermediate Aquatic Toxicity

Atraton's measured Microtox EC50 of 36.96 mg/L positions it as a 'moderate toxicity' methoxytriazine reference [4]. This makes it a suitable positive control or comparative standard in ecotoxicology assays where the goal is to benchmark the effects of new compounds against a known intermediate. It is especially relevant in studies examining the structure-activity relationship (QSAR) of s-triazine toxicity, providing a data point that bridges the gap between highly toxic (e.g., Ametryn) and low-toxicity (e.g., Propazine) analogs.

Plant Physiology Studies on Non-Ionized Herbicide Uptake and Partitioning

The evidence that Atraton undergoes rapid, >90% efflux from plant roots within 15 minutes, with kinetics indistinguishable from Atrazine and Ametryn [5], supports its use in plant physiology research. It is an ideal model compound for studying passive, lipophilicity-driven diffusion of non-ionized herbicides across plant membranes. Researchers can use Atraton to investigate uptake mechanisms without the confounding variable of rapid metabolic degradation, as its methoxy group confers different metabolic stability compared to chloro or methylthio groups.

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